4-Amino-1,2,5-oxadiazole-3-carboxamide
Overview
Description
4-Amino-1,2,5-oxadiazole-3-carboxamide is a compound of interest in heterocyclic chemistry. It belongs to the oxadiazole family, which contains one oxygen and two nitrogen atoms in a five-membered ring structure.
Synthesis Analysis
The synthesis of related oxadiazole compounds involves various methods. For instance, 4,4′-(Methylenediimino)bis-1,2,5-oxadiazole-3-carboxamide, a related compound, is synthesized through acid-catalyzed condensation of 4-amino-1,2,5-oxadiazole-3-carboxamide with formaldehyde (Willer et al., 2013). Another approach for synthesizing 2-amino-substituted 1,3,4-oxadiazoles involves condensation followed by iodine-mediated oxidative bond formation (Niu et al., 2015).
Molecular Structure Analysis
The crystal and molecular structures of related oxadiazoles have been determined using X-ray crystallography. For example, the structure of a similar compound, 4,4′-(Methylenediimino)bis-1,2,5-oxadiazole-3-carboxamide, was found to crystallize in a particular space group, with its molecular structure elucidated in detail (Willer et al., 2013).
Chemical Reactions and Properties
The reactivity of oxadiazoles is influenced by their functional groups. For instance, the reaction of potassium ethoxide with 3-amino-4-benzoylfurazan forms 5-phenyl-1,2,4-oxadiazole-3-carboxamide, demonstrating the reactive nature of these compounds under certain conditions (Viterbo et al., 1980).
Physical Properties Analysis
The physical properties, such as density, of oxadiazole derivatives have been measured. The density of 4,4′-(Methylenediimino)bis-1,2,5-oxadiazole-3-carboxamide, for example, is reported with measured values that align closely with calculated values, reflecting the compound's structural characteristics (Willer et al., 2013).
Chemical Properties Analysis
Oxadiazoles like 4-Amino-1,2,5-oxadiazole-3-carboxamide serve as bioisosteres for carboxylic acid and carboxamide groups. Their chemical properties allow for a wide range of applications in medicinal chemistry. The synthesis of these compounds often involves the conversion of cyanide to hydroxyl amine, followed by a cycloaddition reaction to form the ring structure (Aggarwal et al., 2020).
Scientific Research Applications
Synthesis and Crystal Structure : The synthesis and crystal structure of derivatives of 4-Amino-1,2,5-oxadiazole-3-carboxamide have been studied, revealing significant data on molecular structures and properties (Willer et al., 2013).
High Performance Energetic Ingredients : Research has been conducted on energetic materials based on 4-Amino-1,2,5-oxadiazole-3-carboxamide, exploring their use in binders for energetic polymers (Storey et al., 2011).
Pharmaceutical Chemistry : Studies have explored the acid-promoted synthesis of related compounds like 1,2,4-oxadiazole-3-carboxamide for use in pharmaceutical chemistry (Du et al., 2021).
Bioisosteric Applications : The hydroxy-1,2,5-oxadiazolyl moiety, related to 4-Amino-1,2,5-oxadiazole-3-carboxamide, has been investigated as a bioisoster for the carboxyl group, showing potential in designing GABA analogues (Lolli et al., 2006).
Intermediate in Chemical Reactions : The compound has been studied as an intermediate in reactions involving potassium ethoxide and 3-amino-4-benzoylfurazan, contributing to the understanding of reaction mechanisms (Viterbo et al., 1980).
Influenza Virus Inhibition : Derivatives of 4-Amino-1,2,5-oxadiazole-3-carboxamide have been studied as inhibitors of influenza virus sialidases, demonstrating potential in antiviral drug development (Smith et al., 1997).
Insensitive Energetic Materials : A study on 3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, synthesized from 4-amino-N′-hydroxy-1,2,5-oxadiazole-3-carboximidamide, explored its application in producing insensitive energetic materials (Yu et al., 2017).
properties
IUPAC Name |
4-amino-1,2,5-oxadiazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2/c4-2-1(3(5)8)6-9-7-2/h(H2,4,7)(H2,5,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUIGUVMOCOCDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NON=C1N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90337332 | |
Record name | 4-amino-1,2,5-oxadiazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90337332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1,2,5-oxadiazole-3-carboxamide | |
CAS RN |
13300-88-4 | |
Record name | 4-amino-1,2,5-oxadiazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90337332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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